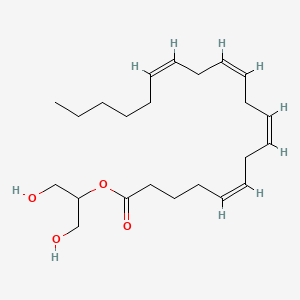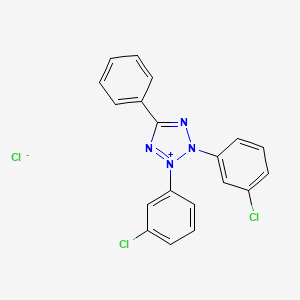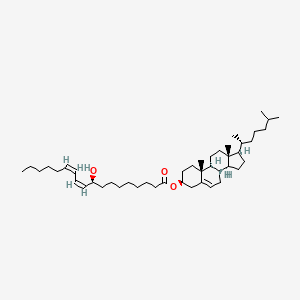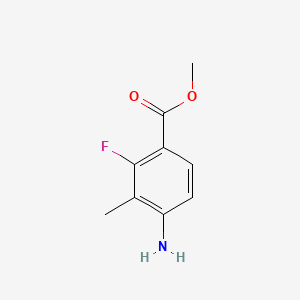
(z)-7-Pentacosene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-7-Pentacosene, also known as (Z)-7-pentacosen-1-ol, is a monounsaturated fatty alcohol with a chain of twenty-five carbons. It is a natural component of many plants, including some species of the genus Pinus, and is also found in some animal fats and oils. (Z)-7-Pentacosene has a wide range of applications in the fields of medicine, cosmetics, and biochemistry.
Applications De Recherche Scientifique
Role in Pheromone Production and Sexual Behavior in Drosophila Species
(Z)-7-Pentacosene is a significant component in the cuticular hydrocarbons of Drosophila species. It plays a crucial role in sexual behavior and pheromone production, influencing mating and courtship behaviors. For example, in Drosophila melanogaster, it functions as a male-predominant hydrocarbon and acts as an antiaphrodisiac post-mating (Scott & Jackson, 1988). Similarly, (Z)-7-Pentacosene has been identified as a major component of the cuticular hydrocarbons in Drosophila virilis, playing a key role in sex pheromone production and eliciting male courtship behaviors (Doi et al., 1996).
Genetic Control and Variation
Genetic factors control the production of (Z)-7-Pentacosene in Drosophila species. Research has shown interstrain variations in the ratio of (Z)-7-Pentacosene and other similar hydrocarbons, indicating a genetic basis for this variation. Studies have identified specific chromosomes and genetic loci responsible for controlling the production of these hydrocarbons (Ferveur, 1991).
Impact on Insect Behavior and Communication
Beyond Drosophila species, (Z)-7-Pentacosene has implications in the behavior and communication of other insects. For example, in the Asian longhorned beetle (Anoplophora glabripennis), it is part of a contact sex pheromone complex that mediates mating behavior (Zhang et al., 2003).
Adaptative Mechanisms in Response to Environmental Factors
The production of (Z)-7-Pentacosene in Drosophila species shows correlations with geoclimatic variables, suggesting it may play a role in adaptative mechanisms to different environmental conditions (Rouault et al., 2004).
Propriétés
IUPAC Name |
(Z)-pentacos-7-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-25H2,1-2H3/b15-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORWYUWDGGVNRJ-SQFISAMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C\CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(z)-7-Pentacosene | |
Q & A
Q1: What is the role of (Z)-7-Pentacosene in insect communication?
A1: (Z)-7-Pentacosene acts as a sex pheromone component in several insect species. Research suggests its involvement in mate location and recognition. In the green capsid bug, Lygocoris pabulinus, (Z)-7-Pentacosene is found in the female's leg extracts and headspace, attracting males. [] Interestingly, this compound is present in both sexes but in different ratios, highlighting its role in sexual differentiation. [] Similarly, in the swallowtail butterfly, Papilio polytes, (Z)-7-Pentacosene is more abundant in females, indicating a potential role in sexual signaling. []
Q2: How does the presence of other compounds affect the activity of (Z)-7-Pentacosene?
A2: Research suggests that the activity of (Z)-7-Pentacosene can be modulated by the presence of other compounds. In Lygocoris pabulinus, a specific ratio of (Z)-7-Pentacosene and (Z)-9-pentacosene (1:5) is found in males, while females exhibit a 5:1 ratio. [] This difference in ratios suggests that the combination and relative amounts of these alkenes play a crucial role in mate recognition and attraction. [] Additionally, other compounds like hexyl butyrate and (E)-2-hexenyl butyrate are detected in both sexes and might contribute to complex chemical signaling. []
Q3: Are there any specific analytical techniques used to study (Z)-7-Pentacosene?
A3: Several analytical techniques are employed to study (Z)-7-Pentacosene and other volatile compounds in insects. Coupled Gas Chromatography-Electroantennography (GC-EAD) is used to identify compounds that elicit a response from insect antennae, indicating their biological relevance. [] This technique confirmed the EAD-activity of (Z)-7-Pentacosene and (Z)-9-pentacosene in Lygocoris pabulinus. [] Additionally, Gas Chromatography/Mass Spectrometry (GC/MS) is used for compound identification and quantification. [] These techniques allow researchers to analyze complex mixtures of volatile compounds and understand their role in insect chemical ecology.
Q4: Does diet impact the production of (Z)-7-Pentacosene in insects?
A4: While the provided research doesn't directly investigate the impact of diet on (Z)-7-Pentacosene production, one study on Drosophila melanogaster reveals that diet significantly affects the overall cuticular hydrocarbon profile, including other pheromones. [] This suggests that diet could potentially influence the production of (Z)-7-Pentacosene as well, but further research is needed to confirm this hypothesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B593955.png)









![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

